molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Cat. No. B146167
CAS RN: 2487-40-3
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Description

2-Thioxanthine (2TX) is a thio-modified nucleic acid base that has garnered interest due to its potential as a DNA inhibitor and its role in biological systems. It is a sulfur-containing analog of xanthine, which is a purine base found in most human body tissues and fluids, as well as in other organisms .

Synthesis Analysis

The synthesis of 2TX and its analogs has been explored through various methods. For instance, a new route for the synthesis of substituted 2H-pyrrolopyrimidines, which are 9-deazaxanthine analogs, has been achieved via thiophenol mediated radical cyclization . Additionally, the synthesis of thioxanthone analogs, which are structurally related to 2TX, has been reported using substituted thiophenols and other starting materials .

Molecular Structure Analysis

The molecular structure of 2TX has been studied using mass spectrometry and x-ray crystallography, revealing that inhibitors based on 2TX can become covalently attached to the heme prosthetic groups of enzymes such as myeloperoxidase (MPO) . Furthermore, ab initio and Atoms in Molecules (AIM) investigations have provided insights into the hydration of 2TX, identifying seven hydrated complexes and discussing the hydrogen-bonding characteristics of 2TX with water .

Chemical Reactions Analysis

2TX has been found to be a potent mechanism-based inactivator of MPO, an enzyme that produces chlorine bleach at sites of inflammation and is a prime candidate for promoting oxidative stress . The enzyme xanthine oxidase has also been studied with 2TX analogs, revealing that certain substitutions on the 2TX molecule can change it from a substrate to a strong inhibitor or even an activator of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2TX have been characterized using spectroscopic techniques and thermal analysis. The thermal behavior of 2TX and its complexes with metals such as Ag(I), Cd(II), Hg(II), and Hg(I) has been studied, providing insights into their stability and reactivity . Theoretical studies have also contributed to understanding the stability, tautomerism, and acidity of 2TX in both gas and aqueous phases .

Relevant Case Studies

In a mouse model of peritonitis, 2TX was shown to inhibit MPO in plasma and decrease protein chlorination, indicating its potential to block oxidative stress during inflammation . The study of 2TX's interaction with xanthine oxidase has provided valuable information on the structural requirements for ligand binding and the potential for designing enzyme inhibitors . The hydration study of 2TX has implications for understanding its interactions in molecular biology and its role as a DNA inhibitor .

Scientific Research Applications

Hypoglycemic Activity

2-Thioxanthine derivatives, specifically 7-n-butyl-3-methyl-8-thioxanthine, have been synthesized and demonstrated hypoglycemic activity, making them potential candidates for diabetes mellitus type II treatment. These compounds show low to practically non-toxic effects and have been found more active than reference substances in bioassay results, indicating significant potential for future antidiabetic agents (Romanenko et al., 2018).

Physical-Chemical and Biological Properties

8-R-thioderivatives of 1-benzylthiobromine, structurally related to 2-thioxanthine, have been synthesized and studied for their physical, chemical, and biological properties. These derivatives have shown diverse pharmacological activities, including diuretic, analgesic, anti-inflammatory, and antioxidant effects, positioning them for potential medical use, particularly as antioxidant agents (Ivanchenko et al., 2018).

Genetic Studies

2-Thioxanthine has been used in genetic studies, particularly for selecting mutants in mammalian cells that do not express the gpt gene, a marker in genetic research. Its ability to be toxic for certain mammalian cells has made it useful in negative selection in genetic studies (Besnard et al., 1987).

Chemical Stability and Tautomerism

Studies on 2-Thioxanthine's stability and tautomerism in gas and aqueous phases have been conducted, providing insights into its chemical behavior. This research is important for understanding the biological activities of 2-thioxanthine and aids in elucidating mechanisms at the molecular level (Benjamine et al., 2019).

Oxidative Stress and Inflammation

2-Thioxanthines have been identified as potent mechanism-based inactivators of myeloperoxidase (MPO), an enzyme that promotes oxidative stress during inflammation. This property suggests their potential in limiting oxidative stress at inflammation sites, representing a therapeutic avenue in inflammation-related conditions (Tidén et al., 2011).

Electrochemical Sensing

A poly-(melamine)/poly-(glutamic acid)-based electrochemical sensor has been developed for sensitive determination of 2-Thioxanthine. This method is significant for the quantitative analysis of 2-Thioxanthine, particularly in complex biological matrices (Raj & Goyal, 2017).

Safety And Hazards

2-Thioxanthine causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-sulfanylidene-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHFAGRBSMMFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062459
Record name 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one
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Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Thioxanthine

CAS RN

2487-40-3
Record name 2-Thioxanthine
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Record name 2-Thioxanthene
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Record name 2-Thioxanthine
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Record name 6H-Purin-6-one, 1,2,3,9-tetrahydro-2-thioxo-
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Record name 1,2,3,7-Tetrahydro-2-thioxo-6H-purin-6-one
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Record name 1,2,3,7-tetrahydro-2-thioxo-6H-purin-6-one
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Record name 2-THIOXANTHINE
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Synthesis routes and methods I

Procedure details

2.77 g (8.0 mM) of xanthine and 2.13 g (9.6 mM) of phosphorus pentasulfide were heated under reflux in 50 ml of pyridine for 7 days. At 0° C., 10.6 ml of 2N NaOH were added within 15 minutes. The solvents were evaporated in vacuo and the residue suspended (slow crystallization) in water. The solid was collected and washed, redissolved in 50 ml of 1N NaOH and 50 ml of isopropanol, treated twice with 0.3 g of charcoal, filtered neutralized with 5N HCl to pH 7. The isopropanol was distilled off with addition of water and the solid collected, washed and dried to give 2.60 g (89.7%) of crude thioxanthine, which was dissolved in 40 ml of dichloromethane and filtered through 30 g of silica gel: 1.91 g (65.9%) of 6-thioxanthine were recovered, mp 153-4° C.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Synthesis routes and methods II

Procedure details

3.19 g of 3-(3-chlorobenzyl)-8-isopropyl-xanthine and 2.67 g of phosphorus pentasulfide were heated under reflux in 35 ml of pyridine for 5 hours. After cooling to -5° C., 13.2 ml (26.4 mM) of 2N NaOH were added over 15 minutes. The reaction mixture was evaporated to dryness, the residue suspended in water, the pH adjusted to 7.5 and the solid collected. The product was redissolved in 100 ml of 1N NaOH, treated with charcoal (5%), filtered and neutralized to pH 7.5. The solid was collected, washed and dried to give 2.29 g of crude thioxanthine. The product was dissolved in 250 ml of chloroform and filtered through 15 g of silica gel. The collected material was reprecipitated from NaOH by neutralization with HCl to give the title compound (2.38 g) as an off-white solid mp 218-20° C.
Name
3-(3-chlorobenzyl)-8-isopropyl-xanthine
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Thioxanthine

Citations

For This Compound
457
Citations
XX Yuan, YF Wang, X Wang, W Chen, JS Fossey… - Chemistry Central …, 2010 - Springer
Background Hydration is a universal phenomenon in nature. The interactions between biomolecules and water of hydration play a pivotal role in molecular biology. 2-Thioxanthine (2TX)…
Number of citations: 15 link.springer.com
MP Sanchez-Sanchez, JM Salas-Peregrin… - Thermochimica acta, 1985 - Elsevier
… protonation constants of 4-amino-1,6-dihydro-2-methylthio-5-nitroso-6-oxo-pyrimidine (MTH), 4-amino-5-nitroso-6-oxo-1,2,3,6,-tetrahydro-2-thiopyrimidine (TANH) and 2-thioxanthine (…
Number of citations: 8 www.sciencedirect.com
S El-kalyoubi, F Agili, S Youssif - Molecules, 2015 - mdpi.com
Several fused imidazolopyrimidines were synthesized starting from 6-amino-1-methyl-2-thiouracil (1) followed by nitrosation, reduction and condensation with different aromatic …
Number of citations: 13 www.mdpi.com
PÜ Civcir - Journal of Molecular Structure: THEOCHEM, 2001 - Elsevier
… tautomers of 2-thioxanthine have been … 2-thioxanthine base is very small and there is little significance for the tautomeric equilibrium of the base. The protonation of 2-thioxanthine …
Number of citations: 14 www.sciencedirect.com
J Ward, SN Spath, B Pabst, PA Carpino… - Biochemistry, 2013 - ACS Publications
… The 2-thioxanthine derivatives were reported to be mechanism-based inactivators of MPO … analysis, we recently reported that the 2-thioxanthine analogue represented by 3-(2-…
Number of citations: 37 pubs.acs.org
HJ Ren, KH Su, Y Liu, X Wang, YL Wang… - … and Theoretical Chemistry, 2012 - Elsevier
… The UV spectra of 2-thioxanthine reported by Mautner and … the possible fourteen 2-thioxanthine tautomers using semiempirical … It is expectable that 2-thioxanthine may exist in different …
Number of citations: 5 www.sciencedirect.com
MP Sánchez-Sánchez, JM Salas-Peregrin… - Thermochimica acta, 1986 - Elsevier
… zation and thermal behaviour of 2-thioxanthine (TXH), its chlorohydrate and the six complexes isolated in the reactions between 2-thioxanthine and Ag(I), Cd(II), Hg(1) and Hg(I1) ions. …
Number of citations: 1 www.sciencedirect.com
CJ Shishoo, T Ravikumar - 2000 - nopr.niscpr.res.in
… A novel series of 1.3-diaryl-2-thioxanthine nucleosides … and chloroethoxymethylenechloride yields the corresponding 1.3-diaryl-2-thioxanthine nucleosides 6-9 ,10 and 11 and 12 and …
Number of citations: 1 nopr.niscpr.res.in
HJ Ren, KH Su, Y Liu, XJ Li, J Xiao… - Journal of molecular …, 2013 - Springer
… A relative complete study on the mechanisms of the proton transfer reactions of 2-thioxanthine … Mechanisms of the proton transfer reactions of 2-thioxanthine were investigated with both …
Number of citations: 5 link.springer.com
AA Benjamine, K Mawa, AL Laye, BA Lucie… - researchgate.net
… to the knowledge of 2-thioxanthine's properties. Its aim first … data on the acidity of 2-thioxanthine tautomers. To do this, the DFT … in gas and aqueous phases 2-thioxanthine can exist as a …
Number of citations: 0 www.researchgate.net

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